Cannabidiol-C8
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cannabidiol-C8 involves the chemical modification of cannabidiol (CBD). One common method includes the alkylation of CBD with octyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including chromatography, to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Cannabidiol-C8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various reduced cannabinoids .
Scientific Research Applications
Cannabidiol-C8 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of cannabinoids.
Biology: Studied for its interactions with biological systems, including its effects on cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of cannabinoid-based products and formulations
Mechanism of Action
Cannabidiol-C8 exerts its effects through interactions with the endocannabinoid system. It binds to cannabinoid receptors (CB1 and CB2) and modulates the release of neurotransmitters. This interaction affects various physiological processes, including pain sensation, inflammation, and immune response . Additionally, this compound influences other molecular targets such as serotonin receptors and ion channels, contributing to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Delta-8-tetrahydrocannabinol (Delta-8-THC): A psychoactive cannabinoid with similar chemical structure but different pharmacological effects.
Delta-9-tetrahydrocannabinol (Delta-9-THC): The primary psychoactive component in cannabis, known for its strong psychoactive effects.
Cannabidiol (CBD): The non-psychoactive cannabinoid from which Cannabidiol-C8 is derived
Uniqueness
This compound is unique due to its synthetic nature and specific modifications that enhance its stability and solubility compared to natural cannabinoids. Its structural similarity to known phytocannabinoids makes it a valuable reference standard in research .
Properties
Molecular Formula |
C24H36O2 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-octylbenzene-1,3-diol |
InChI |
InChI=1S/C24H36O2/c1-5-6-7-8-9-10-11-19-15-22(25)24(23(26)16-19)21-14-18(4)12-13-20(21)17(2)3/h14-16,20-21,25-26H,2,5-13H2,1,3-4H3/t20-,21+/m0/s1 |
InChI Key |
HXPWAXPFMKPESR-LEWJYISDSA-N |
Isomeric SMILES |
CCCCCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O |
Origin of Product |
United States |
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